2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the benzoxazole-thioether derivative with 4-cyanophenylacetic acid or its derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)acetamide
- N-(4-cyanophenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide is unique due to the presence of both the benzoxazole and cyanophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C16H11N3O2S |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H11N3O2S/c17-9-11-5-7-12(8-6-11)18-15(20)10-22-16-19-13-3-1-2-4-14(13)21-16/h1-8H,10H2,(H,18,20) |
InChI Key |
TUAPVTJHNWBBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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